2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole
Overview
Description
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole is a heterocyclic compound that combines a benzothiazole ring with a thiazole ring
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
For instance, some thiazole derivatives inhibit the biosynthesis of prostaglandins, which are involved in inflammation .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of effects, such as anti-inflammatory, analgesic, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with 4-(chloromethyl)-1,3-thiazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The thiazole and benzothiazole rings can be oxidized under strong oxidative conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiazolidine and benzothiazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like DMF or DMSO.
Oxidation: Strong oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine and benzothiazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: The unique electronic properties of the benzothiazole and thiazole rings make this compound suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with similar biological activities.
4-(Chloromethyl)-1,3-thiazole: A key intermediate in the synthesis of thiazole-based compounds with diverse applications.
Benzoxazole: A structurally similar compound with a benzene ring fused to an oxazole ring, exhibiting similar electronic properties and applications.
Uniqueness
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole is unique due to the presence of both benzothiazole and thiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S2/c13-6-8-7-16-11(14-8)5-12-15-9-3-1-2-4-10(9)17-12/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGZWCFDKZTZMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=NC(=CS3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353186 | |
Record name | 2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342405-25-8 | |
Record name | 2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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